molecular formula C17H17N3OS B7764064 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7764064
M. Wt: 311.4 g/mol
InChI Key: XKOMOXOMLWWMDO-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of the compound with the identifier “this compound” typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize production costs. The industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques. The choice of method depends on factors such as the availability of raw materials, production scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound with the identifier “5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-8-9-15(10-13(12)2)21-11-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOMOXOMLWWMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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